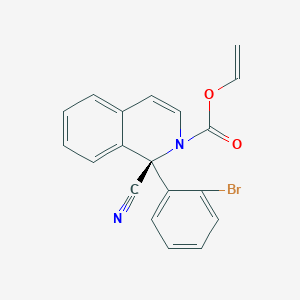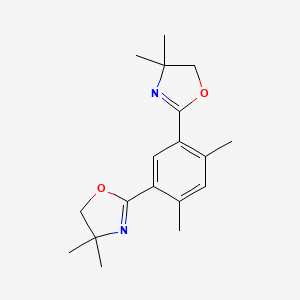
2,2'-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with dimethyl groups and linked to dihydrooxazole rings, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-dimethyl-1,3-phenylenediamine with appropriate oxazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction parameters to achieve efficient large-scale synthesis .
Analyse Chemischer Reaktionen
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .
Wissenschaftliche Forschungsanwendungen
2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials and polymers.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials for electronics and photonics
Wirkmechanismus
The mechanism by which 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dihydrooxazole rings can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, protein function, and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) include:
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- (4,6-Dimethyl-1,3-phenylene)bis(phenylmethanone) These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of 2,2’-(4,6-Dimethyl-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) lies in its specific substitution pattern and the presence of dihydrooxazole rings, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
929896-23-1 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2,4-dimethylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11-7-12(2)14(16-20-18(5,6)10-22-16)8-13(11)15-19-17(3,4)9-21-15/h7-8H,9-10H2,1-6H3 |
InChI-Schlüssel |
BHNAFQIGWQYHCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


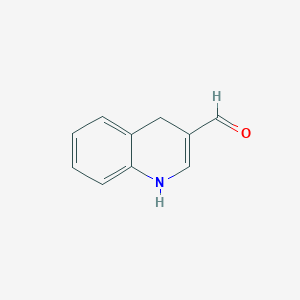
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
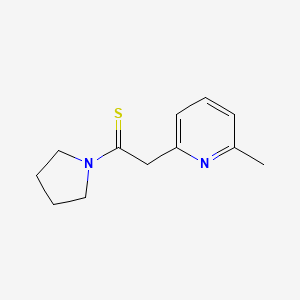
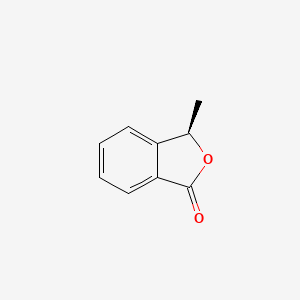
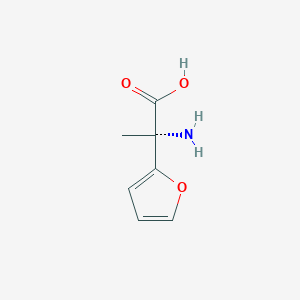
![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
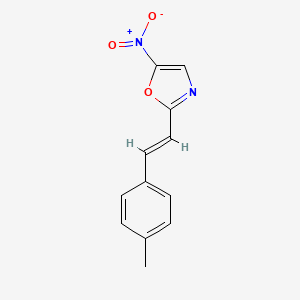

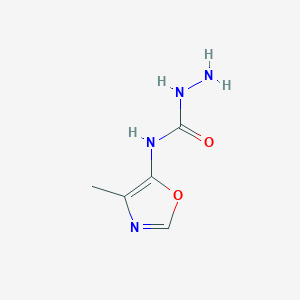
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
